Thieno[2,3-c]pyridin-4-amine
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Overview
Description
Thieno[2,3-c]pyridin-4-amine is a bicyclic heteroaromatic compound that has garnered significant interest in medicinal chemistry. This compound features a fused ring system combining a thiophene ring and a pyridine ring, which contributes to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, followed by cyclization to form the thieno[2,3-c]pyridine core . Another approach involves the use of 2-cyanothioacetamide as a precursor, which undergoes cyclization with various reagents to yield the desired thieno[2,3-c]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of this compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thieno[2,3-c]pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thieno[2,3-c]pyridin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridin-4-amine primarily involves its interaction with biological targets such as kinases. The compound acts as an ATP-mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another bicyclic heteroaromatic compound with a similar structure but different biological activities.
Thieno[3,4-b]pyridine: Shares the thiophene and pyridine rings but differs in the position of the nitrogen atom, leading to distinct chemical properties.
Thieno[2,3-c]quinoline: Contains a quinoline ring fused with a thiophene ring, exhibiting unique biological activities.
Uniqueness
Thieno[2,3-c]pyridin-4-amine is unique due to its specific ring fusion and nitrogen positioning, which confer distinct chemical reactivity and biological activity. Its ability to act as an ATP-mimetic kinase inhibitor sets it apart from other similar compounds, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H6N2S |
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Molecular Weight |
150.20 g/mol |
IUPAC Name |
thieno[2,3-c]pyridin-4-amine |
InChI |
InChI=1S/C7H6N2S/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4H,8H2 |
InChI Key |
IQGWFYQNWWJMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2)N |
Origin of Product |
United States |
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